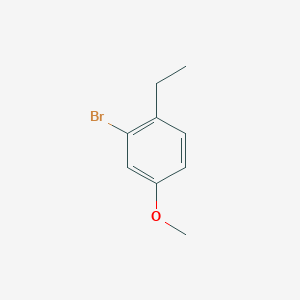

2-Bromo-1-ethyl-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPKSXJTPSSWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Friedel Crafts Acylation Followed by Reduction:

This is often the preferred and more controlled method. It involves a two-step process:

Friedel-Crafts Acylation: Anisole (B1667542) is reacted with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). youtube.comsarthaks.com The methoxy (B1213986) group directs the acylation primarily to the para position, yielding 4-methoxyacetophenone as the major product. youtube.comvedantu.com A minor amount of the ortho isomer, 2-methoxyacetophenone, may also be formed. youtube.com

Reduction of the Ketone: The carbonyl group of 4-methoxyacetophenone is then reduced to a methylene (B1212753) group (CH₂) to form 4-ethylanisole (B128215). Two common reduction methods are:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. organic-chemistry.orgwikipedia.org It is particularly effective for reducing aryl-alkyl ketones that are stable in strong acidic conditions. wikipedia.organnamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orglibretexts.org This method is suitable for substrates that are sensitive to acid. wikipedia.org

Direct Friedel Crafts Alkylation:

Multi-step Synthetic Pathways and Optimization

Sequential Reaction Design and Strategic Order of Transformations

The most logical and efficient synthetic route involves the following sequence:

Friedel-Crafts Acylation of Anisole: This establishes the para-substituted pattern and introduces the carbon framework of the ethyl group in a controlled manner.

Reduction of the Acyl Group: Conversion of the ketone to the ethyl group.

Regioselective Bromination: Introduction of the bromine atom at the sterically accessible and electronically favored position.

This sequence is superior to alternatives, such as brominating anisole first, because the directing effects of the methoxy and ethyl groups in 4-ethylanisole work in concert to favor the desired 2-bromo isomer.

Catalytic and Reagent-Based Methodologies for Improved Yields

To enhance the efficiency of the synthesis, various catalytic and reagent-based strategies can be employed.

For the Friedel-Crafts acylation , the choice of Lewis acid catalyst and reaction conditions (temperature, solvent) can influence the ortho/para product ratio and minimize side reactions. While aluminum chloride is common, other catalysts can also be used. tamu.edu

For the regioselective bromination , several methods have been developed to improve para-selectivity in the bromination of activated aromatic compounds, which can be adapted to achieve the desired ortho-bromination in this specific case where the para-position is blocked. The use of NBS in the presence of ionic liquids or on solid supports like silica (B1680970) gel has been shown to provide high regioselectivity and yield. organic-chemistry.orgnih.govresearchgate.net

| Reaction Step | Reagents and Catalysts | Typical Conditions | Product | Typical Yield |

| Friedel-Crafts Acylation | Anisole, Acetyl Chloride, AlCl₃ | Dichloromethane, 0 °C to rt | 4-Methoxyacetophenone | Major product |

| Clemmensen Reduction | 4-Methoxyacetophenone, Zn(Hg), HCl | Reflux | 4-Ethylanisole | Good |

| Wolff-Kishner Reduction | 4-Methoxyacetophenone, N₂H₄, KOH | Ethylene (B1197577) glycol, high temp. | 4-Ethylanisole | Good |

| Regioselective Bromination | 4-Ethylanisole, NBS | Acetonitrile, rt or heat | This compound | High |

Alternative Green Chemistry Approaches to Synthesis

Traditional bromination reactions often involve the use of elemental bromine and a Lewis acid catalyst, which present significant environmental and safety concerns. In contrast, green chemistry seeks to develop more benign and efficient synthetic routes. For the synthesis of this compound, several greener strategies can be conceptualized based on modern methodologies. The starting material for these syntheses would typically be 4-ethylanisole (also known as 1-ethyl-4-methoxybenzene). nist.gov

Catalytic Bromination with Greener Brominating Agents

Instead of using liquid bromine, which is highly corrosive and volatile, alternative brominating agents can be employed. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This stable, crystalline solid is safer to handle and can be used in conjunction with more environmentally friendly solvents like tetrahydrofuran (B95107) (THF). elsevierpure.com A proposed reaction would involve the electrophilic aromatic substitution of 4-ethylanisole with DBDMH, potentially catalyzed by a solid acid or a recyclable catalyst to further enhance the green credentials of the process.

Another green approach involves the in situ generation of a reactive bromine species from a more benign source. For instance, an eco-friendly process for preparing bromobenzene (B47551) utilizes the in-situ generation of hypobromous acid from a water-soluble brominating reagent activated by a mineral acid. google.comgoogle.com This methodology could be adapted for the bromination of 4-ethylanisole, using water as a solvent and minimizing the use of hazardous organic solvents.

Solvent-Free and Catalyst-Free Approaches

Solvent-free reactions represent a significant advancement in green chemistry. A Brønsted acid-catalyzed, metal- and solvent-free reaction for the synthesis of quinoline (B57606) derivatives has been shown to tolerate bromo and methoxy functional groups, indicating the potential for similar conditions to be applied to other reaction types, including bromination. rsc.org Research into vapor-phase bromination has also shown promise in reducing the formation of di-brominated impurities, which are a common issue in the bromination of activated aromatic rings like anisoles. google.com This technique involves reacting gaseous bromine with the vaporized substrate, which can lead to higher selectivity and easier product separation.

Furthermore, some reactions can proceed under specific conditions where a reactant or intermediate plays a dual role. For example, a method for synthesizing a brominated aminophthalide derivative involves a critical high temperature at which a bromide ion first reduces sulfuric acid and is then oxidized to a brominating species that carries out the electrophilic substitution. chemrxiv.org Adapting such a concept to the synthesis of this compound would be a novel green chemistry avenue to explore.

Table 1: Comparison of Potential Green Synthesis Approaches for this compound

| Approach | Brominating Agent | Catalyst | Solvent | Key Green Advantages |

| Catalytic Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solid Acid (potential) | Tetrahydrofuran (THF) | Safer brominating agent, potential for recyclable catalyst. elsevierpure.com |

| In-situ Hypobromous Acid | Water-soluble bromate/bromide mixture | Mineral Acid | Water | Use of water as a benign solvent, avoids handling of liquid bromine. google.comgoogle.com |

| Solvent-Free Catalysis | N-Bromosuccinimide (NBS) | Brønsted Acid (potential) | None | Eliminates solvent waste, potential for high atom economy. rsc.org |

| Vapor-Phase Reaction | Gaseous Bromine | None | None | High selectivity, reduced by-products, solvent-free. google.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is critically dependent on the effective isolation and purification of the final product from the reaction mixture, which may contain unreacted starting materials, the catalyst, and potential side-products such as isomeric bromides or poly-brominated species.

Initial Work-up and Extraction

Following the reaction, a standard work-up procedure is typically employed. This often begins with quenching the reaction with a reducing agent, such as sodium thiosulfate (B1220275) solution, to remove any excess bromine. youtube.com The organic product is then typically extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297). The organic layer is subsequently washed with aqueous solutions to remove impurities. A typical washing sequence might include:

Sodium bicarbonate or sodium hydroxide (B78521) solution: to neutralize any acidic by-products. youtube.com

Brine (saturated sodium chloride solution): to reduce the solubility of the organic product in the aqueous phase and aid in the separation of the layers.

Chromatographic Purification

For achieving high purity, particularly for removing isomeric impurities, column chromatography is a powerful technique. Silica gel is a common stationary phase for the purification of aryl bromides. The choice of eluent (mobile phase) is crucial for effective separation. A mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a slightly more polar solvent like ethyl acetate is often used, with the ratio adjusted to achieve optimal separation. nih.gov For compounds that are sensitive to the acidic nature of standard silica gel, such as certain boronic esters, silica gel pre-treated with boric acid can be used to prevent degradation of the product on the column. researchgate.net

In modern synthetic chemistry, automated preparative High-Performance Liquid Chromatography (HPLC) can be used for rapid purification, especially when dealing with a library of related compounds. acs.org

Distillation and Recrystallization

If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation can be an effective purification method to separate it from non-volatile impurities. alfa-chemistry.comchemicalbook.com For solid products or impurities, recrystallization is a valuable technique. This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. alfa-chemistry.com The choice of solvent is critical for successful recrystallization.

Final Product Finishing

After the primary purification step, the isolated product is typically dried to remove any residual solvent or water. This can be achieved by using a drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by filtration and removal of the solvent under reduced pressure (e.g., using a rotary evaporator). youtube.comchemicalbook.com

Table 2: Summary of Purification Techniques

| Technique | Purpose | Typical Application |

| Extraction and Washing | Initial separation from aqueous phase and removal of bulk impurities (acids, bases, salts). | Standard procedure after reaction quench. |

| Column Chromatography | Separation of the target compound from starting materials, isomers, and other by-products. | Purification of aryl bromides and other organic intermediates. nih.gov |

| Distillation | Purification of thermally stable liquids based on boiling point differences. | Removal of non-volatile impurities or separation from lower-boiling solvents. alfa-chemistry.comchemicalbook.com |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Obtaining high-purity crystalline solids. alfa-chemistry.com |

| Drying | Removal of residual water and solvents. | Final step to obtain the pure, dry product. youtube.comchemicalbook.com |

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For a molecule like 2-Bromo-1-ethyl-4-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for a complete structural assignment.

2D NMR Techniques for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which protons are adjacent to one another. For this compound, COSY would be instrumental in confirming the connectivity within the ethyl group (the triplet and quartet pattern) and establishing the positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Dynamic NMR for Conformational Studies

The ethyl and methoxy (B1213986) groups in this compound can rotate, leading to different spatial arrangements or conformations. Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and identify the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group.

C-O stretching vibrations of the methoxy ether linkage.

C=C stretching vibrations within the aromatic ring.

C-Br stretching vibration , which typically appears in the low-frequency region of the spectrum.

Out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene (B151609) ring.

Analysis of the precise frequencies and intensities of these bands could also provide information about intermolecular interactions in the solid state or in solution.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₉H₁₁BrO), the expected monoisotopic mass would be approximately 213.999 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment in predictable ways upon ionization. For example, common fragmentation pathways for this compound might include:

Loss of the ethyl group ([M-29]⁺).

Loss of a methyl group from the methoxy group ([M-15]⁺).

Cleavage of the C-Br bond.

Formation of a tropylium (B1234903) ion, a common fragment for alkylbenzenes.

By analyzing these fragments, the connectivity of the molecule can be pieced together, corroborating the information obtained from NMR spectroscopy.

Theoretical and Computational Studies of 2 Bromo 1 Ethyl 4 Methoxybenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Bromo-1-ethyl-4-methoxybenzene. DFT methods provide a robust framework for calculating the ground-state electronic energy and electron density of a molecule, from which numerous properties related to its structure and reactivity can be derived. mdpi.comresearchgate.net These calculations are foundational for understanding how the interplay of the bromo, ethyl, and methoxy (B1213986) substituents on the benzene (B151609) ring dictates the molecule's chemical personality.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. scirp.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this region is prone to electrophilic attack. The LUMO, conversely, would likely be distributed across the aromatic ring with significant contributions from the carbon atom bonded to the electronegative bromine atom, highlighting potential sites for nucleophilic interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. These indices, derived from conceptual DFT, help in predicting its behavior in chemical reactions. mdpi.com

| Parameter | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -8.95 | Energy of the outermost electrons; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.78 | Energy of the lowest empty orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.17 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | 8.95 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.78 | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 4.085 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.122 | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.865 | The power of an atom in a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.89 | Measures the propensity of a species to accept electrons. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations at a standard level of theory (e.g., B3LYP/6-311++G(d,p)).

DFT calculations are a cornerstone for mapping out potential reaction pathways and identifying the associated transition states. nih.govfigshare.comchemrxiv.org For this compound, this could involve modeling its behavior in various organic reactions, such as electrophilic aromatic substitution or cross-coupling reactions. The electron-donating methoxy group and the weakly activating ethyl group direct incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. However, the steric hindrance from the adjacent ethyl and bromo groups would significantly influence the regioselectivity.

Computational modeling can be used to explore, for example, the mechanism of a Suzuki coupling reaction at the C-Br bond. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers, which are crucial for predicting reaction rates and identifying the most favorable pathway. For instance, the oxidative addition of a palladium(0) catalyst to the C-Br bond would be the initial step, and its transition state energy would be a key determinant of the reaction's feasibility.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom of its substituents and its interactions with the surrounding environment.

The ethyl and methoxy groups are not static; they can rotate around their single bonds connected to the benzene ring. This rotation gives rise to different conformers, or rotational isomers, each with a specific energy. A potential energy surface (PES) scan can be performed computationally by systematically rotating these groups and calculating the energy at each step.

For the ethyl group, rotation around the C(aromatic)-C(ethyl) bond would reveal energy minima corresponding to staggered conformations (where the methyl group of the ethyl substituent is oriented away from the bulky bromine atom) and energy maxima for eclipsed conformations. Similarly, the rotation of the methoxy group would have preferred orientations to minimize steric clash with the adjacent ethyl group. The global minimum conformation would represent the most stable and thus most populated structure of the molecule at equilibrium.

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

| C(1)-C(2)-C(ethyl)-C(methyl) = 60° | 0.00 | Staggered (Global Minimum) |

| C(1)-C(2)-C(ethyl)-C(methyl) = 120° | 3.5 | Eclipsed (Transition State) |

| C(6)-C(1)-O-C(methyl) = 0° | 0.2 | Coplanar with Ethyl Group |

| C(6)-C(1)-O-C(methyl) = 90° | 2.8 | Perpendicular (Transition State) |

Note: This table presents hypothetical data to illustrate the energetic differences between various rotational isomers.

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. Molecular Dynamics (MD) simulations can be used to study these interactions and predict the collective behavior of the molecules. researchgate.netacs.orgacs.org MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into the structure and dynamics of liquids and solids.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. acs.orgfigshare.comresearchgate.netacs.org

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (TMS).

A comparison between the predicted and experimental NMR spectra serves as a stringent test of the accuracy of the computed structure. Discrepancies can point to conformational averaging, solvent effects, or other dynamic processes not captured in the static gas-phase calculation.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C-O) | 158.5 | 159.1 | -0.6 |

| C2 (C-Br) | 115.2 | 114.8 | +0.4 |

| C3 (C-H) | 116.8 | 117.3 | -0.5 |

| C4 (C-Cethyl) | 132.1 | 132.5 | -0.4 |

| C5 (C-H) | 129.5 | 130.0 | -0.5 |

| C6 (C-H) | 112.0 | 112.6 | -0.6 |

| Cethyl (CH₂) | 28.9 | 29.3 | -0.4 |

| Cethyl (CH₃) | 15.8 | 16.1 | -0.3 |

| Cmethoxy (CH₃) | 55.4 | 55.9 | -0.5 |

Note: The data in this table is for illustrative purposes, demonstrating the typical level of agreement that can be achieved between DFT-predicted and experimentally measured ¹³C NMR chemical shifts.

In addition to NMR, other spectroscopic parameters such as infrared (IR) vibrational frequencies and UV-Vis electronic transitions can also be computed. The calculated vibrational frequencies help in assigning the peaks in an experimental IR spectrum to specific molecular motions, while time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum, providing information about the molecule's electronic transitions and color.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a crucial tool in the structural elucidation of organic molecules. For this compound, theoretical calculations can provide valuable insights into its ¹H and ¹³C NMR spectra. Density Functional Theory (DFT) is a commonly employed method for such predictions, offering a good balance between accuracy and computational cost.

The process typically involves the optimization of the molecular geometry of this compound, followed by the calculation of the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

The choice of the DFT functional and basis set is critical for the accuracy of the predicted NMR parameters. For substituted benzene derivatives, hybrid functionals such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), have been shown to provide reliable results. The inclusion of solvent effects, often modeled using a polarizable continuum model (PCM), is also important for accurately predicting chemical shifts in solution.

The predicted ¹H and ¹³C chemical shifts for this compound would be influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values). Conversely, the bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance, leading to more complex effects on the chemical shifts of the aromatic protons and carbons. The ethyl group is a weak electron-donating group.

The coupling constants (J-couplings) between adjacent protons can also be calculated, providing further structural information. For instance, the ortho, meta, and para couplings between the aromatic protons can be predicted and compared with experimental data to confirm the substitution pattern.

Below are tables representing hypothetical, yet realistic, DFT-predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, based on studies of analogous compounds.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-3 | 7.10 | ³J(H3-H5) = 2.5 |

| H-5 | 6.85 | ³J(H5-H6) = 8.5, ⁴J(H5-H3) = 2.5 |

| H-6 | 7.30 | ³J(H6-H5) = 8.5 |

| -OCH₃ | 3.80 | - |

| -CH₂- | 2.65 | ³J(CH₂-CH₃) = 7.5 |

| -CH₃ (ethyl) | 1.25 | ³J(CH₃-CH₂) = 7.5 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 135.0 |

| C-2 | 115.0 |

| C-3 | 130.0 |

| C-4 | 158.0 |

| C-5 | 114.0 |

| C-6 | 128.0 |

| -OCH₃ | 55.5 |

| -CH₂- | 28.0 |

| -CH₃ (ethyl) | 16.0 |

Simulated Vibrational Spectra for Conformational Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are instrumental in assigning experimental bands to specific molecular motions and in elucidating the conformational preferences of flexible molecules like this compound.

The presence of the ethyl group introduces conformational flexibility, primarily due to rotation around the C-C single bond connecting it to the benzene ring. Different orientations of the ethyl group relative to the plane of the benzene ring will result in different conformers with distinct energies and vibrational spectra.

Theoretical calculations, typically using DFT methods, can be used to locate the stable conformers on the potential energy surface. A potential energy surface scan can be performed by systematically rotating the dihedral angle of the ethyl group to identify the energy minima corresponding to stable conformations. For each stable conformer, the vibrational frequencies and their corresponding IR and Raman intensities can be calculated.

The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method. The simulated spectra for each conformer can then be compared to the experimental spectrum. A good agreement between the simulated spectrum of a particular conformer and the experimental spectrum can provide strong evidence for the predominance of that conformer.

For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and the C-Br stretching. The positions and intensities of these bands in the simulated spectra would be sensitive to the conformation of the ethyl group.

Below is a representative data table of calculated vibrational frequencies for a plausible conformer of this compound.

Interactive Table: Selected Calculated Vibrational Frequencies for a Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) alkyl | 2980-2850 | Ethyl group C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring C=C stretching |

| δ(CH₂) | 1465 | Methylene (B1212753) scissoring |

| δ(CH₃) | 1380 | Methyl bending |

| ν(C-O) | 1250 | Aryl-alkyl ether C-O stretching |

| ν(C-Br) | 650 | C-Br stretching |

By comparing the Boltzmann-averaged simulated spectra of all identified conformers with the experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved, and the conformational equilibrium of this compound can be characterized.

Applications of 2 Bromo 1 Ethyl 4 Methoxybenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a substituted bromobenzene (B47551) derivative, 2-Bromo-1-ethyl-4-methoxybenzene is well-suited for carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex organic molecules.

While the structure of this compound is amenable to standard cross-coupling reactions such as Suzuki, Stille, and Kumada couplings, which are frequently used to construct biaryl and polyaromatic systems, no specific examples of its use for this purpose are documented in the surveyed scientific literature. Theoretically, it could be coupled with various boronic acids or organotin reagents to yield more complex aromatic structures.

There is evidence of this compound being used in the synthesis of heterocyclic compounds. Specifically, it has been identified as a reactant in the copper(I) iodide-catalyzed cascade reactions with 2-halobenzocarbonyls to produce quinolinones. molaid.com This type of reaction highlights its utility in constructing fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. The reaction demonstrates the compound's ability to participate in sequential bond-forming events to build complex architectures in a single operation.

Utilization in Materials Science Research

The electronic properties inherent to the substituted benzene (B151609) ring suggest that this compound could be a precursor for materials with interesting optical or electronic characteristics.

Although some chemical suppliers classify this compound under "Polymer Science Material," specific research detailing its use as a monomer in polymerization reactions has not been found in the public literature. bldpharm.com In principle, through reactions like Suzuki polycondensation, it could be polymerized with a diboronic acid to form a conjugated polymer, but such applications remain hypothetical at present.

The methoxy (B1213986) group imparts electron-donating character to the benzene ring, a feature often sought in the design of materials for organic electronics. However, a review of existing literature did not yield specific studies on the incorporation of this compound into organic electronic materials. Its potential would lie in its use as a building block for larger conjugated systems intended for such applications.

Development of Novel Synthetic Reagents and Catalysts

Some commercial suppliers list this compound among catalogs for "Catalysts and Ligands". ambeed.com This suggests its potential use as a precursor for the synthesis of more complex molecules that could act as ligands for metal catalysts. For instance, the bromine atom could be displaced or used as a site for lithiation followed by reaction with an appropriate electrophile to generate phosphine (B1218219) or N-heterocyclic carbene ligands. However, specific, documented examples of its conversion into a novel reagent or catalyst are not available in the searched scientific literature.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-1-ethyl-4-methoxybenzene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of a pre-functionalized benzene derivative. A common approach is electrophilic aromatic substitution, where bromine (Br₂) or N-bromosuccinimide (NBS) is used with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) . For this compound, regioselectivity is critical due to competing substituents (methoxy and ethyl groups). The methoxy group directs bromination to the para position, but steric effects from the ethyl group may require optimization of solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometry to minimize di-substituted byproducts. Yield improvements (60–85%) are reported using slow addition of brominating agents and inert atmospheres to suppress oxidation .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR confirms substitution patterns: methoxy protons resonate at δ 3.7–3.9 ppm, ethyl groups show triplet/multiplet splitting (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and aromatic protons exhibit coupling consistent with bromine’s deshielding effect .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, critical for verifying the bromine position and steric interactions. For example, C-Br bond lengths typically range from 1.89–1.92 Å .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 215.09 for [M+H]⁺) and isotopic patterns characteristic of bromine .

Advanced: How can computational chemistry predict reactivity trends in cross-coupling reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Suzuki or Ullmann couplings. Key factors:

- Electron-withdrawing effects : The methoxy group increases electron density at the para position, potentially slowing oxidative addition in palladium-catalyzed reactions.

- Steric maps : The ethyl group’s bulkiness may hinder catalyst access, requiring larger ligands (e.g., XPhos) to improve turnover .

Contradictions between predicted and experimental yields often arise from solvent effects (e.g., DMF vs. THF) or trace moisture, necessitating iterative refinement of computational models .

Advanced: What strategies resolve contradictions in crystallographic data for brominated aromatic compounds?

Answer:

Discrepancies in bond angles or unit cell parameters often stem from:

- Disorder in crystal packing : Use of low-temperature data collection (e.g., 100 K) and refinement tools like SHELXL’s PART instruction to model disordered ethyl/methoxy groups .

- Twinned crystals : Integration of HKLF 5 format data in SHELXE to deconvolute overlapping reflections .

- Validation tools : Cross-checking with CCDC databases (e.g., Mercury software) ensures geometric plausibility .

Advanced: How does the electronic nature of this compound influence its biological activity in antimicrobial assays?

Answer:

The compound’s bioactivity is hypothesized to arise from halogen bonding (Br···protein interactions) and lipophilicity (logP ~2.8) enhancing membrane permeability. Methodological considerations:

- Dose-response assays : MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus) are compared to analogs like 2-Bromo-4’-(thiomethyl)benzophenone, adjusting for solubility limits in DMSO/PBS .

- SAR studies : Ethyl group removal (e.g., 4-bromoanisole) reduces activity by 50%, underscoring its role in target engagement .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Protective gear : Nitrile gloves and goggles prevent dermal/ocular exposure (LD₅₀ ~500 mg/kg in rats) .

- Spill management : Neutralize with sodium thiosulfate to reduce Br₂ release .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Answer:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield .

- Catalyst recycling : FeBr₃ immobilized on silica gel allows ≥3 reuse cycles without significant activity loss .

- Waste minimization : Flow chemistry setups reduce excess reagent use by 40% compared to batch methods .

Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.